molecular formula C13H11FN4O B13900521 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline

Cat. No.: B13900521
M. Wt: 258.25 g/mol
InChI Key: XAZHAZQBMLUHDT-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline is a heterocyclic compound that contains a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods

For industrial-scale production, a scalable method involves the preparation of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline on a 100 g scale with a yield of 33% over five steps and 99% purity . This method demonstrates the feasibility of producing the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be performed using reducing agents such as NaBH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may result in the replacement of the fluorine atom with various nucleophiles.

Mechanism of Action

The mechanism of action of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in various signaling pathways related to inflammation and immune response . The compound binds to the active sites of these enzymes, preventing their activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline apart from similar compounds is its unique combination of a triazolopyridine moiety with a fluorine atom and a methylaniline group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H11FN4O

Molecular Weight

258.25 g/mol

IUPAC Name

2-fluoro-5-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

InChI

InChI=1S/C13H11FN4O/c1-8-4-11(15)10(14)6-12(8)19-9-2-3-18-13(5-9)16-7-17-18/h2-7H,15H2,1H3

InChI Key

XAZHAZQBMLUHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=CC3=NC=NN3C=C2)F)N

Origin of Product

United States

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